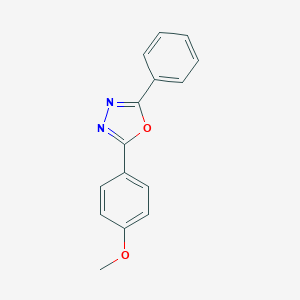

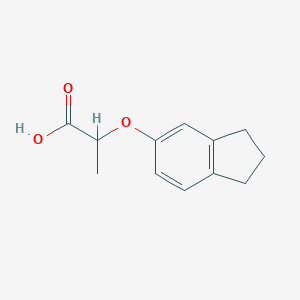

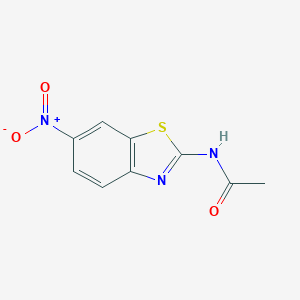

![molecular formula C13H9ClN4S B182985 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 74270-76-1](/img/structure/B182985.png)

4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a derivative of the 1,2,4-triazole heterocycle, which is known for its significance in medicinal chemistry due to the diverse biological activities associated with its derivatives . The presence of a chlorophenyl group and a pyridinyl substituent suggests potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related triazole derivatives often involves multi-step reaction sequences starting from various precursors such as pyridyl compounds, phenylisothiocyanate, and hydrazine hydrate . For instance, the synthesis of a basic triazole nucleus can be achieved through cyclization of potassium dithiocarbazinate with hydrazine hydrate . Subsequent condensation reactions with different aldehydes or halides can introduce various substituents, including the chlorophenyl group .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, and in some cases, X-ray crystallography . The geometry of the ligands and their complexes can be significantly influenced by the substituents attached to the triazole ring . For example, the presence of a 4-substituted phenyl arm can affect the co-planarity of the organic framework, leading to π-π interactions that contribute to crystal cohesion .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including oxidation and cyclization reactions. For example, a 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an oxidizing agent for the conversion of pyrazolines to pyrazoles . Additionally, reactions with phenacyl bromides can yield thiazoles through a pyridyl shift .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their substituents. These properties can be studied using elemental analysis, chromatographic methods, and spectroscopic techniques . The introduction of different substituents can lead to compounds with varying antioxidant, antiradical, and potential pharmacological activities . For instance, the presence of a chlorophenyl moiety can affect the electronic properties of the compounds, which may influence their photophysical properties .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4S/c14-10-1-3-11(4-2-10)18-12(16-17-13(18)19)9-5-7-15-8-6-9/h1-8H,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUGWBZKHWBZRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NNC2=S)C3=CC=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359565 |

Source

|

| Record name | 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

74270-76-1 |

Source

|

| Record name | 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

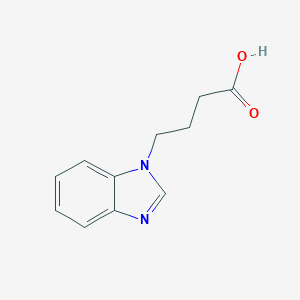

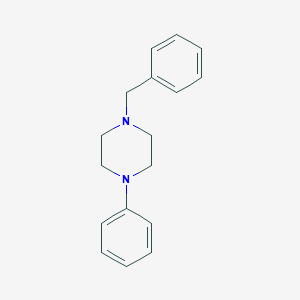

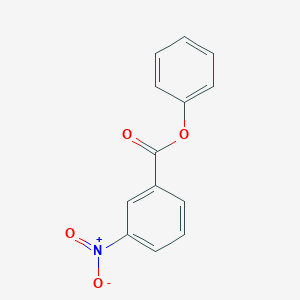

![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)

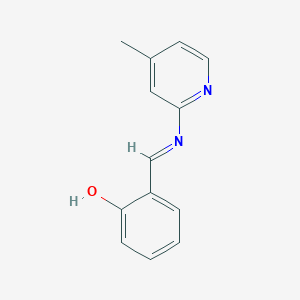

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)